molecular formula C13H16 B14068428 4-Phenyl-cycloheptene CAS No. 100650-88-2

4-Phenyl-cycloheptene

Cat. No.: B14068428
CAS No.: 100650-88-2
M. Wt: 172.27 g/mol
InChI Key: DQMZGHIGHUUQBR-UHFFFAOYSA-N
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Description

4-Phenyl-cycloheptene is an organic compound characterized by a seven-membered cycloalkene ring with a phenyl group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the Grignard reagent to the cycloheptene, followed by protonation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 4-Phenyl-cycloheptane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Cycloheptanone derivatives.

    Reduction: 4-Phenyl-cycloheptane.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

4-Phenyl-cycloheptene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-cycloheptene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Cycloheptene: A seven-membered cycloalkene without the phenyl group.

    Cyclohexene: A six-membered cycloalkene, structurally similar but with a smaller ring.

    Cyclooctene: An eight-membered cycloalkene, larger than cycloheptene.

Uniqueness: 4-Phenyl-cycloheptene is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

100650-88-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4-phenylcycloheptene

InChI

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1,3-4,6-7,10-12H,2,5,8-9H2

InChI Key

DQMZGHIGHUUQBR-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(C1)C2=CC=CC=C2

Origin of Product

United States

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